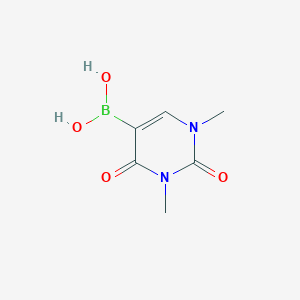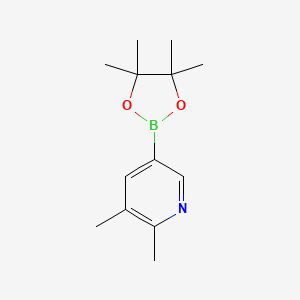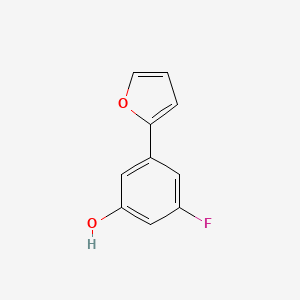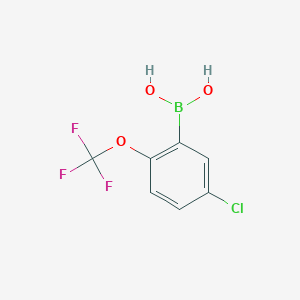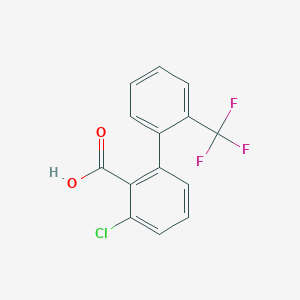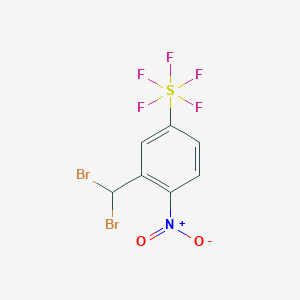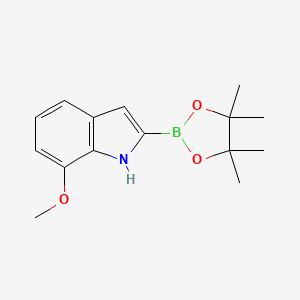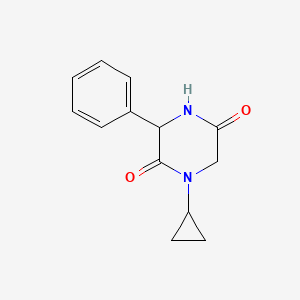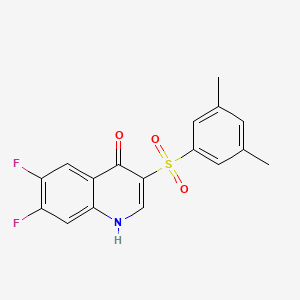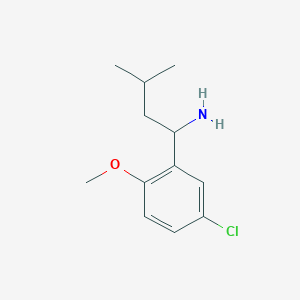
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine
Vue d'ensemble
Description
The compound “1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine” is an organic molecule that contains a phenyl ring (a cyclic group of six carbon atoms) with a chlorine atom and a methoxy group (OCH3) attached. It also has a butyl chain with a methyl group and an amine group (NH2) attached.
Synthesis Analysis
The synthesis of suchApplications De Recherche Scientifique
Synthesis and Structural Properties
Research on related compounds has highlighted methods for synthesizing novel chemical entities with potential pharmacological activities. For example, studies have described the synthesis and structural characterization of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing a method that could be analogous to the synthesis of "1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine" (Issac & Tierney, 1996). Such studies provide a foundation for understanding the chemical behavior and potential applications of this compound in pharmacology and material science.
Pharmacological and Toxicological Research
The compound's structure, featuring a chloro- and methoxy-substituted phenyl ring, suggests it could have interesting biological activities, similar to those observed in other chemicals with halogenated aromatic systems. Research on methoxychlor, a chlorinated hydrocarbon pesticide, has indicated the importance of studying the metabolism, toxicology, and environmental impact of such compounds (Cummings, 1997). Understanding the biological effects and degradation pathways of "1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine" could contribute to assessing its safety and efficacy as a potential therapeutic agent.
Environmental and Chemical Degradation Studies
The environmental fate and degradation processes of chlorinated and methoxy-substituted compounds are critical for assessing their ecological impact and for developing strategies for their safe disposal and degradation. Advanced oxidation processes have shown effectiveness in degrading a wide range of nitrogen-containing compounds, which could be relevant for managing residues or by-products of "1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine" in environmental settings (Bhat & Gogate, 2021).
Potential Applications in Drug Development
Given the structural complexity and potential bioactivity of "1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine," it may serve as a valuable scaffold for the development of new pharmaceuticals. Its synthesis and modification could lead to novel compounds with enhanced biological activities, contributing to the treatment of various diseases. Research into similar compounds, such as ohmefentanyl, has highlighted the pharmacological significance of structurally unique molecules in developing new therapeutic agents (Brine et al., 1997).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-8(2)6-11(14)10-7-9(13)4-5-12(10)15-3/h4-5,7-8,11H,6,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBXDOZDXCKDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C=CC(=C1)Cl)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



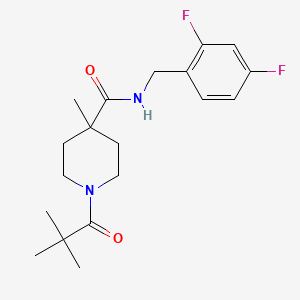
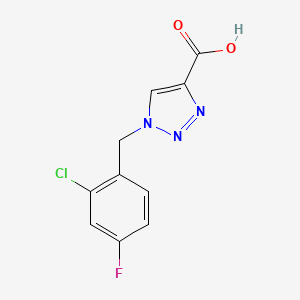
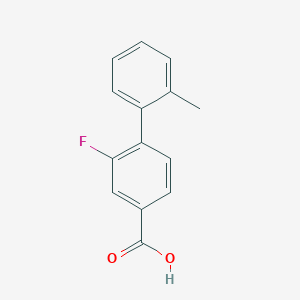
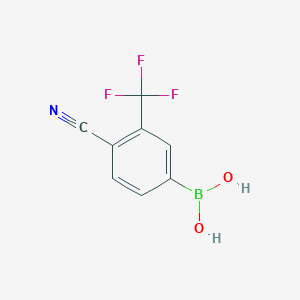
![2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463865.png)
